

Application Notes and Protocols: Cyclopentyl Acetate in the Fragrance and Flavor Industry

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Compound of Interest

Compound Name: *Cyclopentyl acetate*

Cat. No.: B3058972

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **cyclopentyl acetate** as a fragrance and flavor ingredient. The information is intended for professionals in research and development, quality control, and product formulation.

Introduction

Cyclopentyl acetate (CAS No. 933-05-1) is an ester recognized for its characteristic fruity and sweet aroma.^[1] It is a colorless liquid that finds applications as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products. ^{[1][2]} Its organoleptic profile is predominantly fruity, with nuances of apple, banana, and a sweet, ethereal quality, making it a versatile ingredient for creating pleasant and recognizable scents and tastes.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **cyclopentyl acetate** is presented in Table 1. This data is essential for formulators to understand its behavior in different matrices.

Property	Value	Reference
CAS Number	933-05-1	[1] [3] [4]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [4]
Molecular Weight	128.17 g/mol	[3] [4]
Appearance	Colorless liquid	[1]
Boiling Point	159-160 °C (estimated)	
Flash Point	43.6 °C (estimated)	[1]
Vapor Pressure	2.55 mmHg at 25 °C (estimated)	[1]
Density	0.98 g/cm ³	[5]
Solubility	Soluble in alcohol; limited solubility in water	[2]

Regulatory and Safety Information

The regulatory and safety profile of **cyclopentyl acetate** is crucial for its application in consumer products. Table 2 provides a summary of its current status. One source indicates that **cyclopentyl acetate** is classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, although a specific FEMA number was not found in the search results.[\[1\]](#) Further verification with regulatory bodies is recommended for commercial applications.

Regulatory Body	Status/Information	Reference
FEMA/GRAS	Stated to be GRAS by one source.	[1]
IFRA	No specific standard found for cyclopentyl acetate.	
EU Food Additive	Not explicitly listed in the EU database of food additives.	[6] [7] [8]
Safety	Combustible liquid. May cause skin and eye irritation. Handle in accordance with good industrial hygiene and safety practices.	[1] [3]

Application in the Fragrance Industry

Cyclopentyl acetate is utilized in perfumery for its fresh and fruity notes.[\[1\]](#) It can be incorporated into a wide range of fragrance types, particularly those with floral and fruity profiles, to impart a natural-smelling sweetness.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Recommended Usage Levels:

Quantitative usage levels for **cyclopentyl acetate** in specific fragrance applications are not widely published. However, based on the typical use of fruity esters in perfumery, the following are estimated concentrations.[\[12\]](#)[\[13\]](#)

Application	Recommended Concentration (% in fragrance concentrate)
Fine Fragrance	0.1 - 2.0
Personal Care (Lotions, Soaps)	0.2 - 5.0
Household Products (Cleaners, Air Fresheners)	0.5 - 10.0

Experimental Protocols:

Protocol 1: Olfactory Evaluation of **Cyclopentyl Acetate**

This protocol outlines the procedure for the sensory evaluation of **cyclopentyl acetate** by a trained panel.

- Objective: To characterize the odor profile of **cyclopentyl acetate**.
- Materials:
 - **Cyclopentyl acetate** (high purity)
 - Ethanol (perfumer's grade, odorless)
 - Glass beakers and stirring rods
 - Smelling strips
 - Odor-free evaluation booths
- Procedure:
 - Prepare a 10% dilution of **cyclopentyl acetate** in ethanol.
 - Dip smelling strips into the solution, ensuring they are saturated but not dripping.
 - Allow the solvent to evaporate for 30 seconds.
 - Present the smelling strips to a panel of at least five trained sensory analysts in individual, well-ventilated booths.
 - Panelists evaluate the odor at three time points: top note (initial impression), heart note (after 15 minutes), and base note (after 1 hour).
 - Panelists will rate the intensity of the predefined attributes on a 9-point scale (1 = very weak, 9 = very strong).
 - A sensory lexicon for fruity esters should be used, including terms such as "fruity," "apple," "banana," "sweet," "ethereal," "green," and "waxy."[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Data is collected and analyzed to create an odor profile.

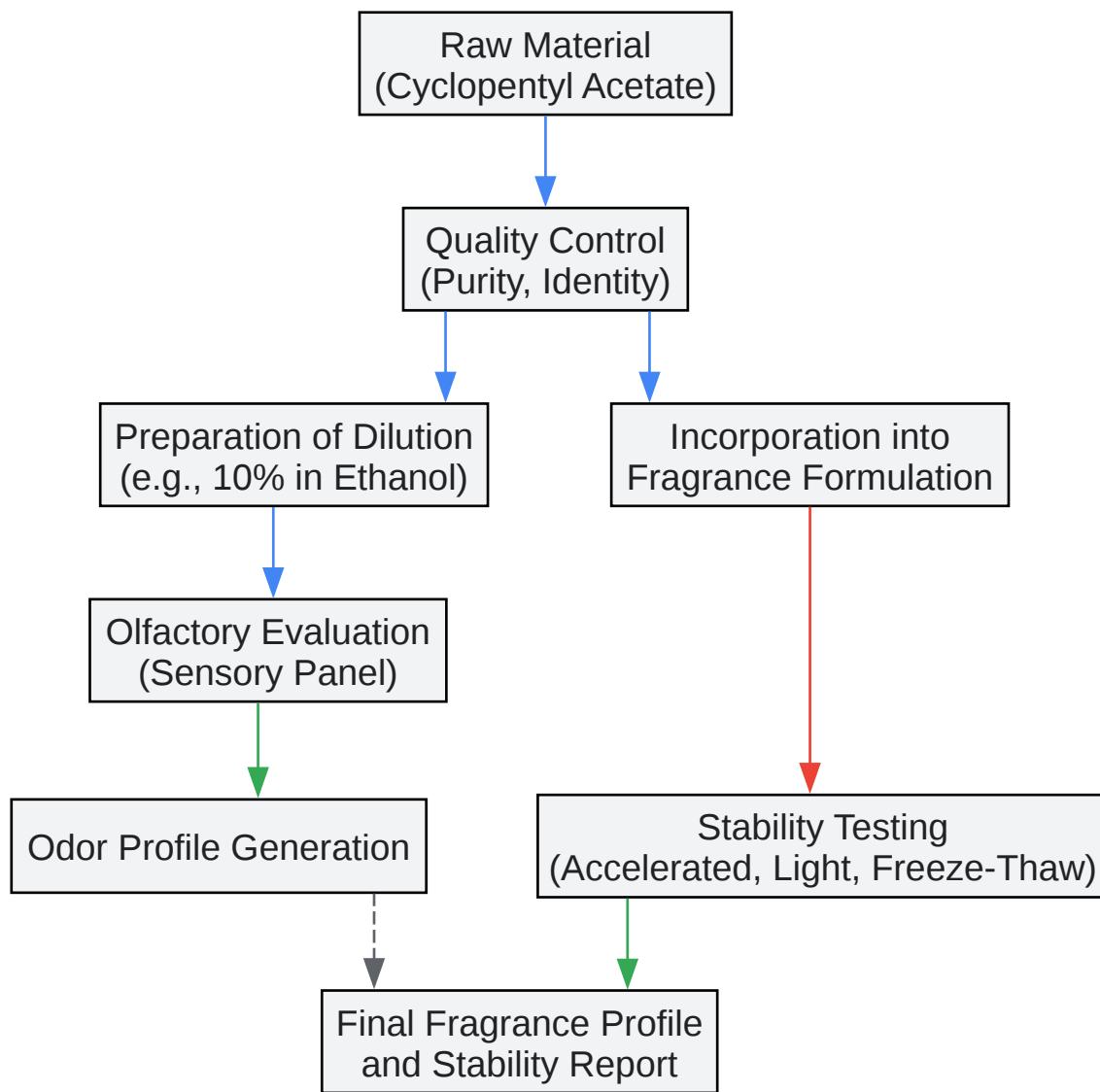
Protocol 2: Fragrance Stability Testing

This protocol describes the methodology for assessing the stability of a fragrance formulation containing **cyclopentyl acetate**.

- Objective: To evaluate the stability of a fragrance oil containing **cyclopentyl acetate** in a product base.
- Materials:
 - Fragrance oil containing a known concentration of **cyclopentyl acetate**
 - Product base (e.g., lotion, shampoo, ethanol for fine fragrance)
 - Glass containers with airtight seals
 - Controlled environment chambers (for temperature and light exposure)
- Procedure:
 - Prepare samples of the product containing the fragrance oil.
 - Store the samples under the following conditions:
 - Accelerated Stability: 40°C for 3 months.
 - Light Stability: Exposure to UV light for a specified period.
 - Freeze-Thaw Stability: Three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
 - Control: Room temperature (20-25°C) in the dark.
 - Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months) for any changes in color, clarity, viscosity, and odor profile compared to the control.
 - The odor should be evaluated by a trained sensory panel.

- Instrumental analysis (GC-MS) can be used to quantify any changes in the concentration of **cyclopentyl acetate**.

Experimental Workflow for Fragrance Evaluation



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Caption: Workflow for the evaluation of **cyclopentyl acetate** in fragrances.

Application in the Flavor Industry

In the flavor industry, **cyclopentyl acetate** is used to impart a fruity and sweet character to a variety of food and beverage products.^[1] Its apple and banana-like notes can enhance the

overall flavor profile of confectionery, baked goods, and drinks.

Recommended Usage Levels:

The following table provides estimated usage levels for **cyclopentyl acetate** in various food and beverage categories. These are starting points and should be optimized based on the specific product matrix and desired flavor intensity.

Application	Recommended Concentration (ppm)
Beverages (non-alcoholic)	5 - 20
Confectionery (hard candy, chewing gum)	10 - 50
Baked Goods	20 - 100
Dairy Products (yogurt, ice cream)	15 - 60

Experimental Protocols:

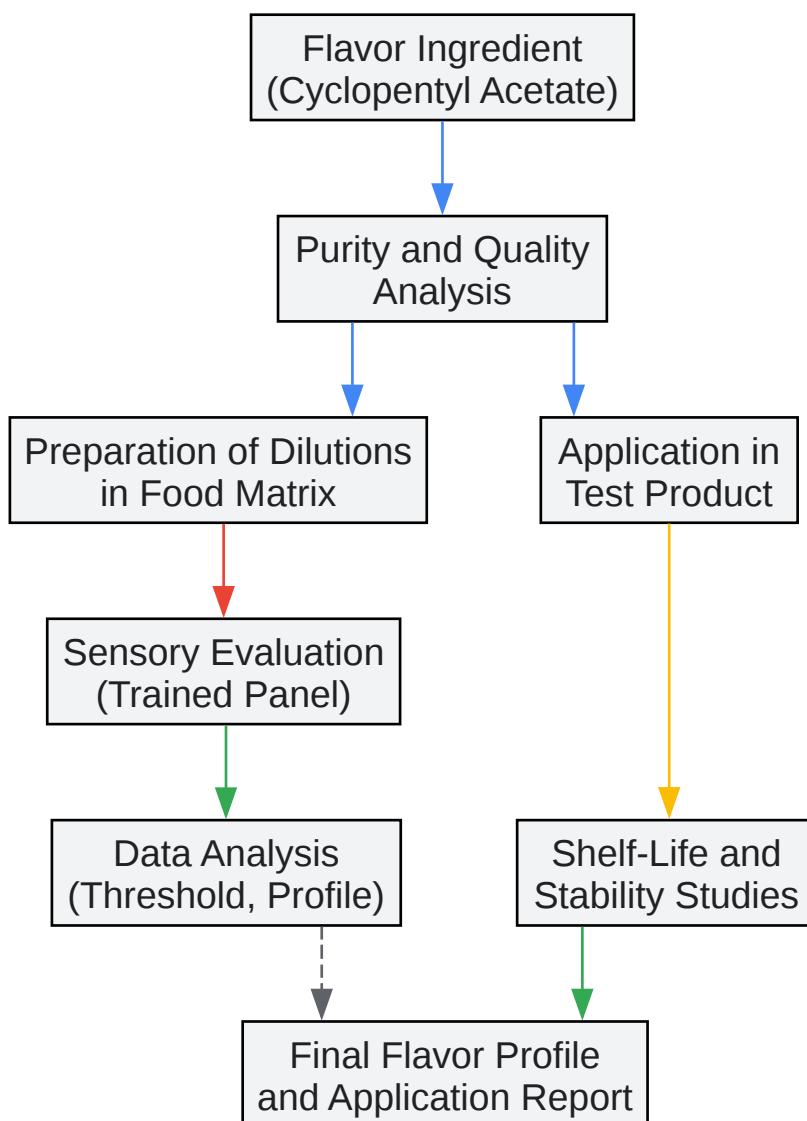
Protocol 3: Sensory Evaluation of **Cyclopentyl Acetate** in a Food Matrix

This protocol details the procedure for evaluating the flavor contribution of **cyclopentyl acetate** in a model food system.

- Objective: To determine the sensory threshold and characterize the flavor profile of **cyclopentyl acetate** in a simple food matrix (e.g., sugar water or a simple beverage base).
- Materials:
 - **Cyclopentyl acetate** (food grade)
 - Model food matrix (e.g., 5% sucrose solution)
 - Graduated cylinders and pipettes
 - Serving cups (coded with random three-digit numbers)
 - Water for rinsing

- Sensory evaluation booths
- Procedure:
 - Prepare a series of dilutions of **cyclopentyl acetate** in the model food matrix (e.g., 1, 5, 10, 20, 50 ppm).
 - Present the samples to a panel of at least 10 trained sensory assessors in a randomized order.
 - A control sample (matrix without **cyclopentyl acetate**) should be included.
 - Panelists will perform a triangle test to determine the detection threshold.
 - For supra-threshold concentrations, panelists will rate the intensity of predefined flavor attributes using a labeled magnitude scale (LMS) or a 9-point hedonic scale.[18][19][20][21][22]
 - The flavor lexicon should include terms such as "fruity," "apple," "banana," "sweet," "chemical," and "aftertaste."
 - Data is collected and statistically analyzed to determine the flavor profile and dose-response relationship.

Experimental Workflow for Flavor Evaluation



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Caption: Workflow for the evaluation of **cyclopentyl acetate** in flavors.

Instrumental Analysis

Instrumental analysis is essential for the quality control of **cyclopentyl acetate** and for its quantification in complex mixtures.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To identify and quantify **cyclopentyl acetate** in a sample.

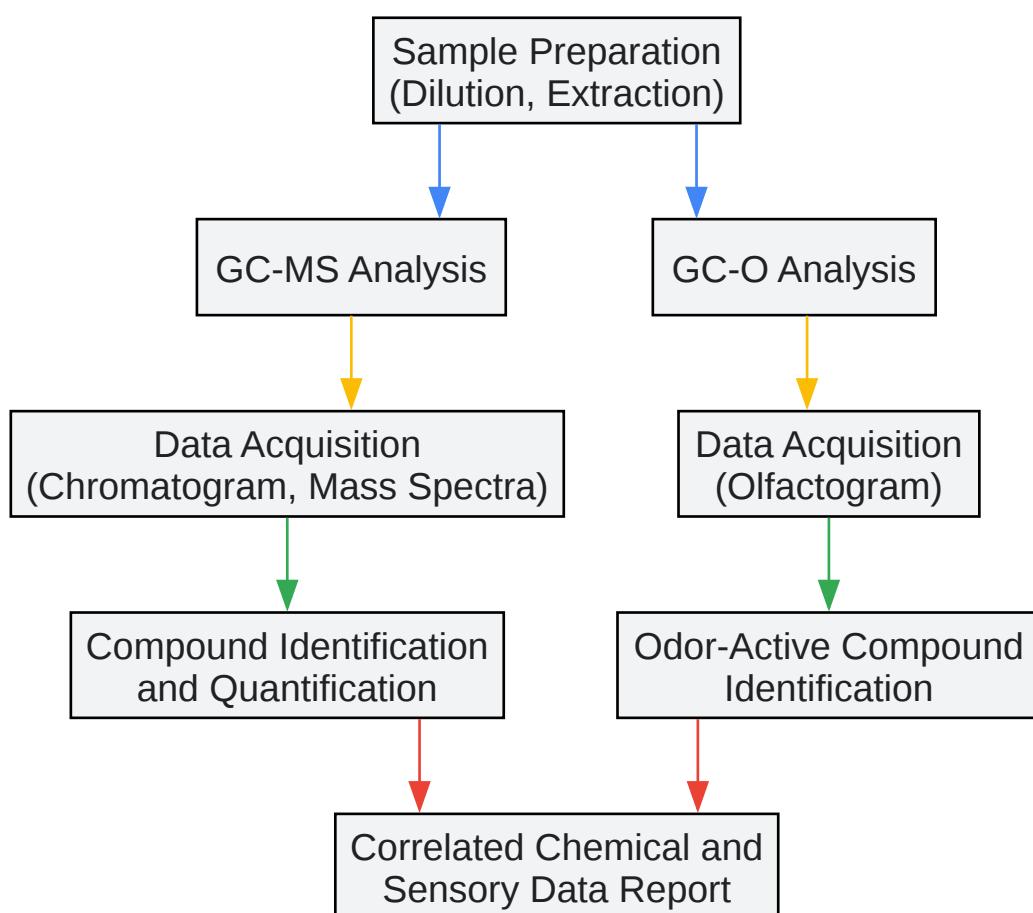
- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at 10°C/min.
 - Final hold: 5 minutes at 250°C.
- Injector: Split/splitless injector at 250°C.
- MS Detector:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol).
- Data Analysis: Identify **cyclopentyl acetate** by its retention time and mass spectrum. Quantify using an internal or external standard method.

Protocol 5: Gas Chromatography-Olfactometry (GC-O) Analysis

- Objective: To identify the odor-active compounds in a sample containing **cyclopentyl acetate**.
- Instrumentation: Gas chromatograph with a sniffing port.
- Procedure:
 - The GC is set up with similar conditions as in the GC-MS protocol.

- The column effluent is split between a conventional detector (e.g., FID) and a sniffing port.
- A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
- The olfactogram is then compared with the chromatogram to identify the odor-active compounds.

Workflow for Instrumental Analysis



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Caption: Workflow for the instrumental analysis of **cyclopentyl acetate**.

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